Ostruthin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial and Anthelmintic Agent

Specific Scientific Field: Pharmaceutical Science, Microbiology

Summary of the Application: Ostruthin has been identified as a pluripotent antimicrobial and anthelmintic agent. It has shown promising results against Staphylococcus aureus and the nematode Caenorhabditis elegans .

Methods of Application or Experimental Procedures: The biochemometric approach ELINA was used to investigate the phytochemical characteristics of the multicomponent mixture of Peucedanum ostruthium extract (PO-E) to identify the anti-infective constituent(s) targeting Staphylococcus aureus and Caenorhabditis elegans .

Results or Outcomes Obtained: Heterocovariance analyses unambiguously identified ostruthin as an anti-staphylococcal constituent, which potently also inhibited Enterococcus spp. Anthelmintic activity against Caenorhabditis elegans was due to a combinatorial effect of ostruthin and isoimperatorin .

Anti-Inflammatory Agent

Specific Scientific Field: Pharmaceutical Science, Oncology

Summary of the Application: Alkyl triphenylphosphonium (TPP) derivatives from ostruthin have been evaluated for their potential as anti-inflammatory agents, specifically targeting the Nuclear Factor κB Signaling Pathway in Human Lung Adenocarcinoma A549 Cells .

Methods of Application or Experimental Procedures: The synthesis of alkyl TPP ostruthin derivatives was carried out, and their effects were evaluated on the up-regulation of cell-surface intercellular adhesion molecule-1 (ICAM-1) in human lung adenocarcinoma A549 cells stimulated with tumor necrosis factor-α (TNF-α) .

Results or Outcomes Obtained: The heptyl TPP ostruthin derivative (termed OS8) attenuated the up-regulation of ICAM-1 mRNA expression at concentrations higher than 40 µM in TNF-α-stimulated A549 cells. OS8 inhibited TNF-α-induced nuclear factor κB (NF-κB)-responsive luciferase reporter activity at concentrations higher than 40 µM .

Efflux Pump Inhibition and Resistance Modulation

Summary of the Application: Ostruthin has been found to have anti-mycobacterial potential and resistance modulating effects on ethidium bromide activity. The major antibacterial effect was attributed to ostruthin .

Methods of Application or Experimental Procedures: Peucedanum ostruthium extracts, fractions, and isolated compounds were investigated regarding their antimicrobial and resistance-modulatory effects as well as efflux pump inhibition in Mycobacterium smegmatis .

Results or Outcomes Obtained: The more lipophilic the substrate, the greater the antimicrobial effect. Imperatorin caused potent modulatory effects by interfering with the action of the major LfrA efflux pump in M. smegmatis .

Antimycobacterial Agent

Summary of the Application: Ostruthin, a coumarin found in Peucedanum ostruthium roots, shows pronounced antimycobacterial activity, comparable to ethambutol and isoniazid, with potential therapeutic applications in treating various Mycobacterial infections .

Ostruthin, scientifically known as 6-geranyl-7-hydroxycoumarin, is a naturally occurring compound belonging to the class of furanocoumarins. It is primarily extracted from the roots of various plants, particularly from the genus Peucedanum, which is known for its diverse biological activities. Ostruthin has garnered attention due to its potential therapeutic properties, including antimicrobial, anxiolytic, and antidepressive effects. Its unique structure, characterized by a geranyl group attached to a hydroxycoumarin backbone, contributes to its bioactivity and interaction with biological systems .

Anti-inflammatory activity

Studies suggest ostruthin might suppress the production of inflammatory mediators like nitric oxide and cyclooxygenase-2 in immune cells []. This indicates a potential role in reducing inflammation.

Antimycobacterial activity

Ostruthin has shown inhibitory effects against various Mycobacterium species, including those associated with tuberculosis []. The exact mechanism of this action remains under investigation, but it might involve disrupting the bacterial cell wall or membrane.

Ostruthin exhibits a range of biological activities:

- Antimicrobial Activity: It has been identified as an effective anti-staphylococcal agent, demonstrating significant inhibition against Staphylococcus aureus and other pathogens .

- Anxiolytic and Antidepressive Effects: Research indicates that ostruthin may exert anxiolytic and antidepressant effects through modulation of TREK-1 potassium channels, suggesting a mechanism distinct from traditional anxiolytics .

- Vascular Smooth Muscle Cell Inhibition: Ostruthin has shown potential in inhibiting serum-stimulated proliferation in vascular smooth muscle cells, which may have implications for cardiovascular health .

The synthesis of ostruthin can be achieved through several methods:

- Natural Extraction: Ostruthin is primarily obtained from the rhizomes of Peucedanum ostruthium, where it exists alongside other bioactive compounds.

- Chemical Synthesis: Total synthesis methods have been developed, including the para-Claisen rearrangement of coumarate ester derivatives to produce ostruthin and its analogs . Additionally, alkyl triphenylphosphonium derivatives of ostruthin have been synthesized to enhance its pharmacokinetic properties .

Ostruthin has several potential applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and neuroprotective properties, ostruthin could be developed into new therapeutic agents for treating infections and mood disorders.

- Agriculture: Its nematicidal properties suggest potential use in pest control within agricultural practices .

- Cosmetics: Given its photoprotective properties, it may be incorporated into skincare products to mitigate phototoxic reactions associated with other furanocoumarins.

Studies on ostruthin's interactions reveal its ability to bind with various proteins and enzymes within the body. For example, its interaction with TREK-1 channels highlights its potential as a therapeutic agent for anxiety and depression. Furthermore, research indicates that ostruthin's hydrophobic interactions with cellular membranes could influence its bioavailability and efficacy .

Ostruthin shares structural similarities with several other coumarins and furanocoumarins. Notable compounds include:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Isoimperatorin | Furanocoumarin | Antimicrobial | Higher potency against specific pathogens |

| Suberosin | Linear Coumarin | Antimicrobial | Exhibits different pharmacological profiles |

| Bergapten | Furanocoumarin | Phototoxicity-related effects | Known for severe phototoxic reactions |

Ostruthin's uniqueness lies in its specific combination of antimicrobial activity and neuroprotective effects, setting it apart from these similar compounds. The presence of the geranyl group in ostruthin enhances its lipophilicity compared to others like isoimperatorin or suberosin, potentially influencing its distribution and activity within biological systems .

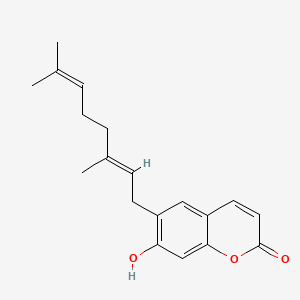

Ostruthin (C₁₉H₂₂O₃) is a prenylated coumarin characterized by a hydroxycoumarin core substituted with a geranyl chain at position 6 (Figure 1). Its molecular weight is 298.38 g/mol, and it exists as a crystalline solid under standard conditions.

Key Structural Features:

- Core structure: 7-hydroxycoumarin (umbelliferone) backbone.

- Substituents: A geranyl group [(2E)-3,7-dimethylocta-2,6-dienyl] at position 6.

- Stereochemistry: The geranyl side chain adopts an E-configuration, critical for biological activity.

Spectral and Physicochemical Properties:

- UV-Vis: Absorption maxima at 320 nm (methanol), characteristic of coumarins.

- NMR: Distinct signals for the geranyl protons (δ 5.2–5.4 ppm, olefinic) and coumarin carbonyl (δ 160–162 ppm).

- Mass spectrometry: Base peak at m/z 298.38 (M⁺).

Table 1: Molecular descriptors of ostruthin

Historical Context and Discovery

Ostruthin was first isolated in 1874 from Peucedanum ostruthium (Apiaceae) by Gorup-Besanez, who named it after the plant’s synonym Imperatoria ostruthium. Early 20th-century studies by Jassoy (1890) elucidated its coumarin structure and geranyl substitution.

Milestones in Research:

- 1930s: Identification of its antimycobacterial properties against Mycobacterium tuberculosis.

- 2000s: Demonstration of antiproliferative effects on vascular smooth muscle cells (IC₅₀ = 11 μM).

- 2010s: Characterization as a TREK-1 potassium channel activator with anxiolytic potential.

Table 2: Key historical developments

| Year | Discovery | Researcher/Study |

|---|---|---|

| 1874 | Initial isolation | Gorup-Besanez |

| 1890 | Structural elucidation | Jassoy |

| 2003 | Antimycobacterial activity | Schmidt et al. |

| 2011 | Antiproliferative mechanism | Dirsch et al. |

Natural Occurrence in Botanical Sources

Ostruthin occurs primarily in Apiaceae species but has also been detected in Rutaceae and Flacourtiaceae plants.

Primary Sources:

Peucedanum ostruthium (Apiaceae):

Flacourtia jangomas (Flacourtiaceae):

Luvunga eleutherandra (Rutaceae):

Table 3: Botanical distribution of ostruthin

Biosynthetic Pathway:

Ostruthin originates from the shikimate pathway via phenylpropanoid metabolism. The geranyl moiety is derived from the methylerythritol phosphate (MEP) pathway, with prenylation occurring at the coumarin core.

Ostruthin extraction from natural sources employs various solvent systems optimized for the compound's physicochemical properties. The coumarin structure of ostruthin, with its molecular formula C₁₉H₂₂O₃ and molecular weight of 298.38 Da, influences solvent selection and extraction efficiency [1] [2].

Dichloromethane Extraction

Dichloromethane represents the most extensively studied extraction solvent for ostruthin isolation from Peucedanum ostruthium rhizomes. Research demonstrates that dichloromethane extracts achieve a total coumarin content of 78%, with ostruthin constituting 41% of the total coumarin fraction [3] [4]. The extraction yield reaches approximately 6% per gram of dry plant material, establishing this method as highly efficient for initial crude extract preparation [5].

The dichloromethane extraction process involves maceration of dried, powdered plant material at room temperature, followed by solvent evaporation under reduced pressure at controlled temperatures below 45°C to prevent thermal degradation [3]. High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry profiling of dichloromethane extracts reveals consistent identification of seven major coumarins, with ostruthin as the predominant compound [4] [5].

Alternative Organic Solvents

Ethyl acetate extraction provides an environmentally favorable alternative to dichloromethane for ostruthin isolation. Studies on Peucedanum luxurians demonstrate that dichloromethane as extraction solvent yields higher concentrations of coumarins compared to other solvents in most analytical cases [6]. However, ethyl acetate maintains effectiveness while offering reduced toxicity concerns and improved safety profiles for large-scale operations [7].

Methanol extraction from Paramignya trimera roots achieves exceptional purity levels exceeding 99.1% for ostruthin, as confirmed by High-Performance Liquid Chromatography-Diode Array Detection analysis at 330 nm [8]. The methanol extraction protocol involves room temperature maceration followed by controlled evaporation under reduced pressure at 45°C [8].

Solvent System Optimization

Recent research identifies optimized solvent mixtures for enhanced extraction efficiency. A combination of ethyl acetate, dichloromethane, and hexane in the ratio 27.5:22.5:50 demonstrates extremely effective extraction of non-polar compounds from complex matrices [9]. This multi-solvent approach leverages complementary solubility properties to maximize compound recovery while minimizing co-extraction of unwanted materials.

The selection of extraction solvents requires consideration of multiple factors including target compound polarity, matrix compatibility, safety considerations, and downstream processing requirements [7]. For ostruthin, the moderate polarity and lipophilic characteristics favor organic solvents with intermediate polarity values.

Advanced Chromatographic Approaches

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography serves as the cornerstone analytical and preparative technique for ostruthin purification and quantification. The development of robust High-Performance Liquid Chromatography methods requires systematic optimization of multiple parameters including stationary phase selection, mobile phase composition, and detection conditions [10] [11].

Column Selection and Stationary Phase Optimization

Reversed-phase C18 columns represent the standard choice for ostruthin analysis due to optimal retention and selectivity characteristics. Validated methods employ Acclaim C18 columns (150 × 2.1 mm, 3 μm particle size) and Aquasil C18 columns with identical dimensions [10] [11]. These stationary phases provide excellent separation of ostruthin from structurally related coumarins including oxypeucedanin, ostruthol, imperatorin, and isoimperatorin [10].

The C18 stationary phase chemistry offers several advantages for ostruthin analysis including consistent retention behavior, excellent peak symmetry, and compatibility with gradient elution systems [10]. Column temperature optimization typically ranges from 25-40°C, with minimal impact on selectivity but significant effects on analysis time and peak efficiency [12].

Mobile Phase Development

Mobile phase optimization for ostruthin analysis consistently employs acetonitrile-water systems modified with acetic acid to achieve optimal peak shape and retention [10] [11]. The addition of 0.01% acetic acid provides pH control and improves chromatographic performance through suppression of unwanted ionization effects [10] [11].

Gradient elution programs typically initiate with low organic content (10-20% acetonitrile) and progress to high organic composition (80-90% acetonitrile) over 15-30 minute time frames [10]. Flow rates of 1.0-1.5 mL/min optimize separation efficiency while maintaining reasonable analysis times [12].

Detection and Quantification

Diode Array Detection provides comprehensive spectral information for ostruthin identification and purity assessment. Detection wavelengths of 280-320 nm offer optimal sensitivity for coumarin compounds while minimizing interference from co-extracted materials [10] [11]. Mass spectrometry detection using electrospray ionization enhances specificity and enables structural confirmation [10] [11].

Quantitative analysis methods demonstrate excellent analytical performance with correlation coefficients exceeding 0.999 across concentration ranges of 0.1-100 μg/mL [10]. Precision values typically achieve relative standard deviations below 2%, with accuracy measurements ranging from 98-102% recovery [10].

Centrifugal Partition Chromatography

Operational Principles

Centrifugal Partition Chromatography employs two immiscible liquid phases retained through centrifugal force, with separation based on differential partition coefficients between mobile and stationary phases [14] [16]. The technique utilizes rotating disc assemblies containing interconnected cells that function as individual separation units [16] [17].

Performance Characteristics

The method demonstrates particular effectiveness for natural product purification due to its gentle processing conditions and absence of irreversible adsorption phenomena commonly encountered with silica-based stationary phases [15]. Centrifugal Partition Chromatography enables direct scale-up from analytical to preparative and production scales without fundamental method modification [14] [15].

Solvent System Development

Successful Centrifugal Partition Chromatography separation requires careful solvent system selection based on target compound partition coefficients [14] [18]. The partition coefficient, defined as the ratio of compound concentration in stationary phase to mobile phase, directly determines elution order and separation efficiency [14] [16].

Quantitative Analysis and Standardization

Method Validation Requirements

Quantitative analysis of ostruthin requires comprehensive method validation following established pharmaceutical guidelines to ensure accuracy, precision, and reliability [19]. Validation protocols must address specificity, linearity, accuracy, precision, detection limits, quantification limits, and robustness parameters [19].

Linearity studies typically encompass concentration ranges from 0.1-100 μg/mL with correlation coefficients exceeding 0.999 [10]. Accuracy assessments employ standard addition techniques and reference material comparisons, targeting recovery values between 98-102% [19]. Precision evaluation includes both repeatability and intermediate precision measurements with relative standard deviation criteria below 2% [19].

Reference Standard Preparation

High-quality reference standards represent critical components for ostruthin quantitative analysis [20]. Primary reference standards require purity levels of 99.5% or higher, with comprehensive characterization using orthogonal analytical methods [20]. Secondary standards establish use purity through comparison against characterized primary standards [20].

Reference standard preparation involves isolation from natural sources followed by extensive purification using preparative chromatographic techniques [20]. Characterization protocols include High-Performance Liquid Chromatography purity assessment, Nuclear Magnetic Resonance structural confirmation, mass spectrometry molecular weight verification, and elemental analysis [20] [21].

Quality Control Protocols

Standardized quality control procedures ensure consistent analytical performance and reliable quantitative results [19]. Quality control samples prepared at multiple concentration levels within the analytical range provide ongoing method performance monitoring [19].

System suitability testing establishes chromatographic system performance before sample analysis [19]. Parameters include retention time reproducibility, peak area precision, theoretical plate counts, and resolution between critical peak pairs [19]. Acceptance criteria typically require relative standard deviations below 2% for replicate injections [19].

Stability studies evaluate ostruthin stability under various storage and analytical conditions [19]. Room temperature stability typically extends 24 hours for prepared solutions, while frozen storage enables extended stability periods [19]. Autosampler stability assessments ensure sample integrity throughout analytical sequences [19].

| Extraction Method | Source Plant | Purity Achieved (%) | Yield/Recovery | Solvent System |

|---|---|---|---|---|

| Dichloromethane Extraction | Peucedanum ostruthium | 78% total coumarins, 41% ostruthin | 6% per gram dry weight | Dichloromethane |

| Ethyl Acetate Extraction | Peucedanum ostruthium | Not specified | Not specified | Ethyl acetate |

| Methanol Extraction | Paramignya trimera | >99.1% | Not specified | Methanol |

| Preparative HPLC | Peucedanum decursivum | 94.2% | 4.7 mg from 150 mg crude | Light petroleum-ethyl acetate-methanol-water (5:5:7:4) |

| High-Speed Counter-Current Chromatography | Peucedanum decursivum | 94.2% | 4.7 mg from 150 mg crude | Light petroleum-ethyl acetate-methanol-water (5:5:7:4) |

| Centrifugal Partition Chromatography | Paramignya trimera | 97.5% | High yield reported | n-hexane-ethyl acetate-methanol-water (2:1:2:1) |

| HPLC Parameter | Typical Conditions | Optimal Range |

|---|---|---|

| Column Type | C18 Reversed Phase | Acclaim C18, Aquasil C18 |

| Column Dimensions | 150 × 2.1 mm, 3 μm | 150-250 × 4.6 mm, 5 μm |

| Mobile Phase | Acetonitrile-water + 0.01% acetic acid | Gradient elution |

| Flow Rate (mL/min) | 1.0-1.5 | Optimized for resolution |

| Detection Wavelength (nm) | 280-320 | Diode Array Detection |

| Injection Volume (μL) | 10-20 | Method dependent |

| Run Time (min) | 15-30 | Fast separation protocols |

| Temperature (°C) | 25-40 | Minimal selectivity impact |

| Analytical Parameter | Typical Values | Validation Criteria |

|---|---|---|

| Linearity Range | 0.1-100 μg/mL | Wide dynamic range |

| Correlation Coefficient (r²) | ≥ 0.999 | r² > 0.995 |

| Precision (RSD %) | < 2.0% | RSD < 2% |

| Accuracy (%) | 98-102% | 98-102% recovery |

| Limit of Detection (LOD) | 0.01-0.05 μg/mL | S/N ≥ 3:1 |

| Limit of Quantification (LOQ) | 0.03-0.15 μg/mL | S/N ≥ 10:1 |

| Recovery (%) | 95-105% | 95-105% |

| Stability | 24 hours at room temperature | Stable under analytical conditions |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Dates

2: Qi J, Ojika M, Sakagami Y. Differentiation in a rat PC12 cell line induced by ostruthin and (-)-bornyl ferulate, constituents of a Chinese herbal medicine. Biosci Biotechnol Biochem. 1999 Aug;63(8):1501-2. PubMed PMID: 10501010.

3: Schinkovitz A, Gibbons S, Stavri M, Cocksedge MJ, Bucar F. Ostruthin: an antimycobacterial coumarin from the roots of Peucedanum ostruthium. Planta Med. 2003 Apr;69(4):369-71. PubMed PMID: 12709907.

4: Joa H, Vogl S, Atanasov AG, Zehl M, Nakel T, Fakhrudin N, Heiss EH, Picker P, Urban E, Wawrosch C, Saukel J, Reznicek G, Kopp B, Dirsch VM. Identification of ostruthin from Peucedanum ostruthium rhizomes as an inhibitor of vascular smooth muscle cell proliferation. J Nat Prod. 2011 Jun 24;74(6):1513-6. doi: 10.1021/np200072a. Epub 2011 May 31. PubMed PMID: 21627108; PubMed Central PMCID: PMC3122331.

5: DADAK V, RAJDOVSKY G. [ON THE ANTIBIOTIC EFFECT OF NATURAL COUMARINS. V. MODIFICATION OF THE EFFECT OF THE TERPENE COUMARIN OSTRUTHIN BY SURFACE-ACTIVE AGENTS]. Cesk Farm. 1964 Jun;13:248-53. Czech. PubMed PMID: 14170351.

6: Joseph A, Thuy TTT, Thanh LT, Okada M. Antidepressive and anxiolytic effects of ostruthin, a TREK-1 channel activator. PLoS One. 2018 Aug 15;13(8):e0201092. doi: 10.1371/journal.pone.0201092. eCollection 2018. PubMed PMID: 30110354; PubMed Central PMCID: PMC6093650.

7: DADAK V, KUBA M. [ON THE ANTIBIOTIC ACTION OF NATURAL COUMARINS. IV. ON THE MECHANISM OF ANTIBACTERIAL ACTION OF OSTRUTHIN]. Cesk Farm. 1963 Jul;12:301-9. Czech. PubMed PMID: 14067710.

8: Nguyen VT, Sakoff JA, Scarlett CJ. Physicochemical, Antioxidant, and Cytotoxic Properties of Xao Tam Phan (Paramignya trimera) Root Extract and Its Fractions. Chem Biodivers. 2017 Apr;14(4). doi: 10.1002/cbdv.201600396. Epub 2017 Mar 20. PubMed PMID: 28029227.

9: Azietaku JT, Ma H, Yu XA, Li J, Oppong MB, Cao J, An M, Chang YX. A review of the ethnopharmacology, phytochemistry and pharmacology of Notopterygium incisum. J Ethnopharmacol. 2017 Apr 18;202:241-255. doi: 10.1016/j.jep.2017.03.022. Epub 2017 Mar 21. Review. PubMed PMID: 28336469.

10: Cuong NM, Huong TT, Khanh PN, Tai NV, Ha VT, Son NT, Tai BH, Kim YH. Paratrimerins A and B, Two New Dimeric Monoterpene-Linked Coumarin Glycosides from the Roots and Stems of Paramignya trimera. Chem Pharm Bull (Tokyo). 2015;63(11):945-9. doi: 10.1248/cpb.c15-00336. PubMed PMID: 26521859.

11: Nguyen VT, Sakoff JA, Scarlett CJ. Physicochemical Properties, Antioxidant and Anti-proliferative Capacities of Dried Leaf and Its Extract from Xao tam phan (Paramignya trimera). Chem Biodivers. 2017 Jun;14(6). doi: 10.1002/cbdv.201600498. Epub 2017 May 3. PubMed PMID: 28122160.

12: Lien TP, Kamperdick C, Schmidt J, Adam G, Van Sung T. Apotirucallane triterpenoids from Luvunga sarmentosa (Rutaceae). Phytochemistry. 2002 Aug;60(7):747-54. PubMed PMID: 12127593.

13: Zboril P, Dadák V. Hydrophobic interaction of isoprenic coumarin ostruthin with nonphosphorylating mitochondrial fragments. Arch Biochem Biophys. 1973 Nov;159(1):249-58. PubMed PMID: 4798898.

14: Liu R, Sun Q, Shi Y, Kong L. Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. J Chromatogr A. 2005 May 27;1076(1-2):127-32. PubMed PMID: 15974078.

15: Mikes V, Dadák V. Interaction of lipophilic quinones with membrane fragments of Paracoccus denitrificans and Staphylococcus epidermidis. Biochem J. 1979 Apr 15;180(1):69-73. PubMed PMID: 486107; PubMed Central PMCID: PMC1161020.

16: Cai Y, Kleiner H, Johnston D, Dubowski A, Bostic S, Ivie W, DiGiovanni J. Effect of naturally occurring coumarins on the formation of epidermal DNA adducts and skin tumors induced by benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene in SENCAR mice. Carcinogenesis. 1997 Aug;18(8):1521-7. PubMed PMID: 9276625.

17: Li F, Okamura Y, Dibwe DF, Awale S, Kadota S, Tezuka Y. Anti-austerity agents from Rhizoma et Radix Notopterygii (Qianghuo). Planta Med. 2012 May;78(8):796-9. doi: 10.1055/s-0031-1298463. Epub 2012 Apr 19. PubMed PMID: 22516931.

18: Nguyen VT, Scarlett CJ. Cytotoxic activity of extracts and fractions from Paramignya trimera root and Phyllanthus amarus against pancreatic cancer cell lines. J Cancer Res Ther. 2019 Jan-Mar;15(1):245-249. doi: 10.4103/jcrt.JCRT_85_18. PubMed PMID: 30880785.

19: Vogl S, Zehl M, Picker P, Urban E, Wawrosch C, Reznicek G, Saukel J, Kopp B. Identification and quantification of coumarins in Peucedanum ostruthium (L.) Koch by HPLC-DAD and HPLC-DAD-MS. J Agric Food Chem. 2011 May 11;59(9):4371-7. doi: 10.1021/jf104772x. Epub 2011 Mar 22. PubMed PMID: 21425828.

20: Cai Y, Bennett D, Nair RV, Ceska O, Ashwood-Smith MJ, DiGiovanni J. Inhibition and inactivation of murine hepatic ethoxy- and pentoxyresorufin O-dealkylase by naturally occurring coumarins. Chem Res Toxicol. 1993 Nov-Dec;6(6):872-9. PubMed PMID: 8117927.